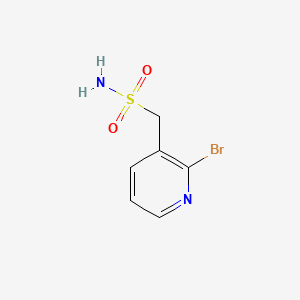![molecular formula C26H57N5 B6605460 10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine CAS No. 2561477-21-0](/img/structure/B6605460.png)
10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine, often referred to as 10-ADP, is a synthetic amine that has been used extensively in scientific research over the past several decades. It is a versatile compound that has a wide range of applications, from biochemical and physiological studies to drug development.
Aplicaciones Científicas De Investigación
10-ADP has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins and enzymes, as well as to study the structure and function of other biological molecules. It has also been used as a model system for studying the effects of drugs on the human body, as well as for studying the mechanism of action of various drugs. Additionally, 10-ADP has been used in the development of novel therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of 10-ADP is not well understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, it has been suggested that 10-ADP may also interact with other biological molecules such as DNA and lipids.
Biochemical and Physiological Effects
10-ADP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of certain proteins. Additionally, 10-ADP has been shown to have an effect on the expression of certain genes, as well as to affect the levels of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-ADP has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize in a laboratory setting. Additionally, 10-ADP has a low toxicity and is not known to be carcinogenic or mutagenic. However, 10-ADP does have some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 10-ADP. For example, further research could be conducted to better understand the exact mechanism of action of 10-ADP, as well as to determine its potential therapeutic applications. Additionally, further research could be conducted to explore the potential use of 10-ADP in drug development, as well as to study its effects on the expression of certain genes. Finally, further research could be conducted to explore the potential use of 10-ADP in other areas of scientific research, such as in the study of the structure and function of proteins and enzymes.
Métodos De Síntesis
10-ADP can be synthesized in a variety of ways. The most common method is a two-step synthesis process, which involves the reaction of a primary amine with an alkyl halide, followed by the reaction of the resulting secondary amine with an aldehyde or ketone. The first step of the reaction involves the formation of an imine, which is then reduced to an amine using a reducing agent such as sodium borohydride. The second step involves the reaction of the secondary amine with an aldehyde or ketone to form 10-ADP.
Propiedades
IUPAC Name |
N'-[2-[4-(10-aminodecyl)piperazin-1-yl]ethyl]decane-1,10-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H57N5/c27-17-13-9-5-1-3-7-11-15-19-29-20-22-31-25-23-30(24-26-31)21-16-12-8-4-2-6-10-14-18-28/h29H,1-28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOASMMITGLMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCCCCCCCN)CCNCCCCCCCCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H57N5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-{2-[(10-Aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)

![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)




![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)





![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)